molecular formula C27H27N3O2 B4297995 1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline

1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline

Cat. No. B4297995
M. Wt: 425.5 g/mol
InChI Key: CCYNXULFQVKPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound is also known as BZP-NPQ and is a derivative of isoquinoline. It has a unique chemical structure that makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline is not fully understood. However, studies have shown that this compound has the potential to act as a selective dopamine receptor antagonist. This means that it can block the action of dopamine in the brain, which may have therapeutic benefits for various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline has several biochemical and physiological effects. This compound has been shown to decrease the release of dopamine in the brain, which may have therapeutic benefits for various neurological disorders. Additionally, BZP-NPQ has been shown to have anti-inflammatory properties, which may have potential therapeutic benefits for various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline in lab experiments is its unique chemical structure. This compound has a complex structure that makes it a promising candidate for further research. However, one of the main limitations of using BZP-NPQ in lab experiments is its potential toxicity. Studies have shown that this compound may have toxic effects on certain cells and tissues, which may limit its potential use in certain research applications.

Future Directions

There are several future directions for research on 1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline. One potential direction is to further explore its potential as a selective dopamine receptor antagonist. This may involve studying its effects on various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research may be needed to explore its potential as an anti-inflammatory agent and its potential use in the treatment of various inflammatory disorders. Finally, more research may be needed to explore its potential toxicity and its potential use in drug development.

Scientific Research Applications

1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline has been studied extensively for its potential in various scientific research applications. One of the most promising applications of this compound is in the field of neuroscience. Studies have shown that BZP-NPQ has the potential to act as a selective dopamine receptor antagonist, which makes it a promising candidate for the treatment of various neurological disorders.

properties

IUPAC Name

1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c31-30(32)23-10-11-26(25(19-23)27-24-9-5-4-8-22(24)12-15-28-27)29-16-13-21(14-17-29)18-20-6-2-1-3-7-20/h1-11,19,21H,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYNXULFQVKPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])C4=NCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline
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1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline
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1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline

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